3-氯苯甲酰异氰酸酯

描述

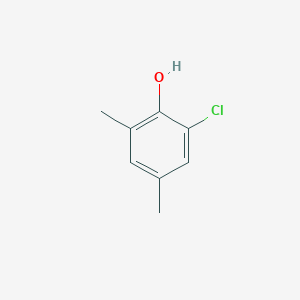

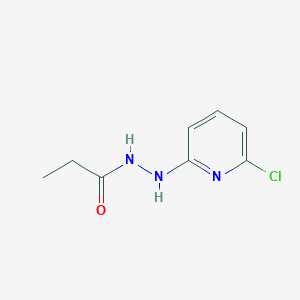

3-Chlorobenzoyl isocyanate is a chemical compound with the molecular formula C8H4ClNO2. It is a colorless to yellowish liquid with a pungent odor. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

科学研究应用

1. 无害化学品的更安全替代品

3-氯苯甲酰异氰酸酯与芳基磺酰基和杂芳基异氰酸酯密切相关,通常用于生产用于商业用途的氨基甲酸酯和脲。这些异氰酸酯的毒性和危险性已导致对更安全替代品的的研究,如二甲氨基吡啶氨基甲酰化物,它提供了更好的安全性和环境效益 (Sa̧czewski, Kornicka, & Brzozowski, 2006)。

2. 光谱分析

氯甲基苯基异氰酸酯的光谱性质,包括 3-氯苯甲酰异氰酸酯,已得到广泛研究。这些研究提供了有关其振动频率、拉曼活动和分子结构的重要信息,这对于了解其化学行为和潜在应用至关重要 (Doddamani, Ramoji, Yenagi, & Tonannavar, 2007)。

3. 工业中的高质量性能

与 3-氯苯甲酰异氰酸酯密切相关的异氰酸酯,如 1,3-双(异氰酸甲基)苯,在耐黄变性和耐候性方面表现出高质量性能。它们在光学聚合物复合材料、建筑和汽车等行业中得到应用 (Jianxun et al., 2018)。

4. 在天体化学中的作用

与 3-氯苯甲酰异氰酸酯相关的分子,如异氰酸甲酯的研究表明了它们在天体化学中的重要性。它们被认为是星际环境中较大有机化合物的先驱,有助于我们了解太空中的化学过程 (Ligterink et al., 2017)。

5. 合成和杀菌活性

由氯苯甲酰异氰酸酯合成的化合物,如 1-(4-氯苯甲酰)-3-[5-(4-吡啶基)-1,3,4-噻二唑-2-基]脲,证明了它们在开发杀菌剂方面的潜力。这些化合物对各种植物病原体表现出显着的活性,突出了它们在农业应用中的潜力 (Tan Xiao-hong, 2006)。

6. 药物应用中的杂环化合物开发

与 3-氯苯甲酰异氰酸酯相关的氮取代异氰酸酯的研究已导致合成杂环化合物的方法的发展。这些杂环化合物普遍存在于农用化学品和药物中,表明异氰酸酯在药物发现和开发中发挥着重要作用 (Vincent-Rocan & Beauchemin, 2016)。

7. 提高电子器件性能

已研究用异氰酸酯对氧化石墨烯等材料进行功能化,以提高与共轭聚合物的相容性,从而提高光电二极管和场效应晶体管等电子器件的性能 (Zheng et al., 2017)。

8. 功能性聚异氰酸酯的阴离子聚合

与 3-氯苯甲酰异氰酸酯相关的氯丙基异氰酸酯的阴离子聚合已被探索用于合成新的功能性聚异氰酸酯。这些聚异氰酸酯对于开发具有特定功能特性的高级材料至关重要 (Chae et al., 2015)。

9. 抗肿瘤转移特性

对源自氯苯甲酰异氰酸酯的化合物的研究,如 N1-(1,3,4-噻二唑-2-基)-N3-m-氯苯甲酰-脲,已显示出显着的抗肿瘤转移特性。这突出了氯苯甲酰异氰酸酯衍生物在癌症治疗和研究中的潜力 (Zou Xia, 2011)。

10. 检测和监测技术

质子转移反应质谱等分析方法的进步使得能够检测和监测各种环境中的异氰酸酯,包括氯苯甲酰异氰酸酯。这对于环境监测和职业安全至关重要 (Agarwal et al., 2012)。

作用机制

Target of Action

3-Chlorobenzoyl isocyanate is a reactive compound that can interact with a variety of biological targets. The primary targets of this compound are likely to be proteins and nucleic acids, due to the reactivity of the isocyanate group .

Mode of Action

The mode of action of 3-Chlorobenzoyl isocyanate involves the interaction of the isocyanate group with nucleophilic sites on biological molecules. This can result in the formation of covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

It is known that isocyanates can interfere with protein function and nucleic acid integrity, potentially affecting a wide range of cellular processes .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its reactivity, solubility, and stability .

Result of Action

The molecular and cellular effects of 3-Chlorobenzoyl isocyanate action would depend on the specific targets and pathways affected. Potential effects could include changes in protein function, disruption of nucleic acid integrity, and induction of cellular stress responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chlorobenzoyl isocyanate. For example, factors such as pH and temperature can affect the reactivity of the isocyanate group. Additionally, the presence of other reactive species in the environment could influence the compound’s stability and reactivity .

安全和危害

生化分析

Biochemical Properties

They can react with hydroxyl groups to form a urethane linkage and with substances containing two or more hydroxyl groups to form polyurethane polymers .

Cellular Effects

It is known that isocyanates can form a stable and uniform protective film on the electrode surface in lithium-ion batteries, which reduces the interfacial impedance and thus improves the cycling stability of the cell .

Molecular Mechanism

It is known that isocyanates can react with hydroxyl and amino groups in biological systems . They can also undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Temporal Effects in Laboratory Settings

It is known that isocyanates can be preferentially oxidized on the electrode surface to form a stable and uniform protective film .

Metabolic Pathways

It is known that isocyanates can react with hydroxyl and amino groups in biological systems .

属性

IUPAC Name |

3-chlorobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-1-2-6(4-7)8(12)10-5-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHTZYDJWBKMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556178 | |

| Record name | 3-Chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74703-17-6 | |

| Record name | 3-Chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)

![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)

![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)